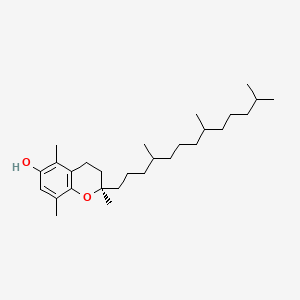![molecular formula C19H25NO5 B14788389 Benzyl 2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoyl]pyrrolidine-1-carboxylate](/img/structure/B14788389.png)
Benzyl 2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoyl]pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoyl]pyrrolidine-1-carboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a benzyl group, and an ester linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoyl]pyrrolidine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and the esterification process One common method involves the reaction of pyrrolidine with benzyl chloroformate in the presence of a base to form the benzyl ester
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester linkage, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides or thioesters.
Aplicaciones Científicas De Investigación
Benzyl 2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoyl]pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzyl 2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The ester linkage and pyrrolidine ring play crucial roles in its binding affinity and reactivity with enzymes and receptors. This compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl 2-[(3-chloropyrazin-2-yl)methylcarbamoyl]pyrrolidine-1-carboxylate
- Benzyl (S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate
Uniqueness
Benzyl 2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoyl]pyrrolidine-1-carboxylate is unique due to its specific structural features, including the presence of the 2-methylpropan-2-yl group and the ester linkage
Propiedades
Fórmula molecular |
C19H25NO5 |
|---|---|
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
benzyl 2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H25NO5/c1-19(2,3)25-17(22)12-16(21)15-10-7-11-20(15)18(23)24-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3 |
Clave InChI |
ZXVUKPRLBCEJFM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


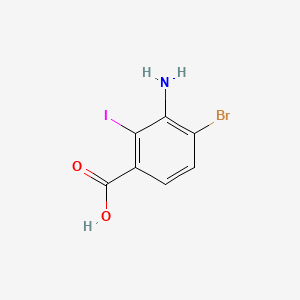
![6,8-dihydroxy-7-[1-(2-hydroxy-3,3,5,5-tetramethyl-4,6-dioxocyclohexen-1-yl)-2-methylpropyl]-2,2,4,4-tetramethyl-5-(2-methylpropanoyl)-9-propan-2-yl-9H-xanthene-1,3-dione](/img/structure/B14788315.png)
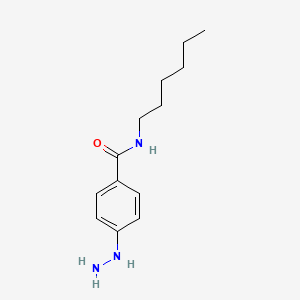
![6-Iodo-2,4-dimethyl-4,6,7,8-tetrahydro-5H-thiazolo[4,5-b]azepin-5-one](/img/structure/B14788329.png)


![N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B14788350.png)
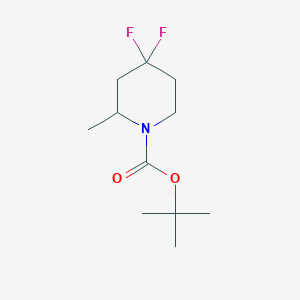
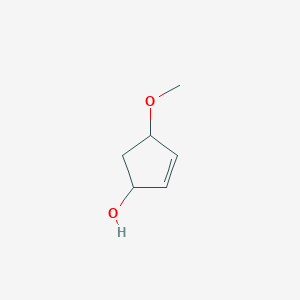
![Methyl 1-[5-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate](/img/structure/B14788373.png)
![Dimethyl 4-acetyl-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B14788379.png)
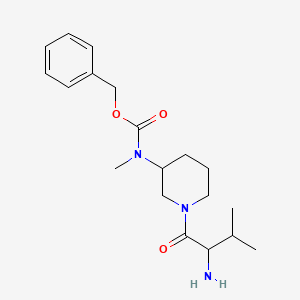
![7-Bromo-2,2-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B14788409.png)
